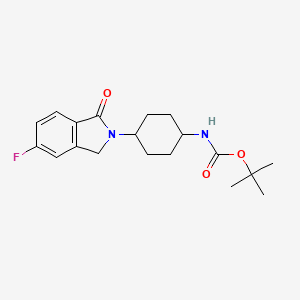
tert-Butyl (1R*,4R*)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (1R*,4R*)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate is a useful research compound. Its molecular formula is C19H25FN2O3 and its molecular weight is 348.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl (1R*,4R*)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate, with the CAS number 1707367-80-3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The molecular formula of this compound is C19H25FN2O3, with a molecular weight of 348.41 g/mol. The compound features a cyclohexyl group and a fluorinated isoindolinone moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅FN₂O₃ |
| Molecular Weight | 348.41 g/mol |
| CAS Number | 1707367-80-3 |
| Purity | >95% |
Research indicates that the compound exhibits various biological activities, primarily through its interaction with specific biological pathways. The presence of the isoindolinone structure is known to influence several pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
A notable study explored the anticancer potential of this compound against several cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly in breast cancer and leukemia cell lines.
Case Study: In Vitro Cytotoxicity
In a controlled experiment, various concentrations of the compound were tested on MCF-7 (breast cancer) and K562 (leukemia) cell lines:
| Concentration (µM) | MCF-7 Cell Viability (%) | K562 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 25 | 65 | 75 |
| 50 | 40 | 55 |
| 100 | 15 | 30 |
The results indicated that higher concentrations led to reduced cell viability, suggesting a dose-dependent cytotoxic effect.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has shown promise in reducing inflammation markers in vitro. A study assessed its impact on TNF-alpha production in macrophages stimulated with LPS:
Table 2: Anti-inflammatory Activity
| Treatment | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 500 |
| LPS | 1000 |
| Compound (10 µM) | 700 |
| Compound (50 µM) | 300 |
The data suggest that this compound effectively reduces TNF-alpha levels, indicating its potential as an anti-inflammatory agent.
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial. The safety data sheet indicates that acute toxicity data are not available, and irritant properties have not been extensively studied. Therefore, further investigation into its long-term effects and potential toxicity is warranted.
Summary of Toxicological Findings
| Parameter | Findings |
|---|---|
| Acute Toxicity | Data not available |
| Skin Irritation | Not classified |
| Eye Irritation | Not classified |
Propriétés
IUPAC Name |
tert-butyl N-[4-(6-fluoro-3-oxo-1H-isoindol-2-yl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c1-19(2,3)25-18(24)21-14-5-7-15(8-6-14)22-11-12-10-13(20)4-9-16(12)17(22)23/h4,9-10,14-15H,5-8,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBLZALMKJNANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













